molecular formula C12H7ClFNO2 B8296095 2-Chloro-6-fluoro-3'-nitro-1,1'-biphenyl

2-Chloro-6-fluoro-3'-nitro-1,1'-biphenyl

Cat. No.: B8296095
M. Wt: 251.64 g/mol
InChI Key: KXUTXEUWTOYNRU-UHFFFAOYSA-N
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Description

This compound’s structure combines electron-withdrawing substituents (Cl, F, NO₂), which influence its electronic, steric, and physicochemical properties.

For instance, Liou et al. demonstrated the use of fluoronitrobenzene in nucleophilic aromatic substitution with biphenyl diols to introduce nitro and fluoro groups . Similar strategies could be adapted for synthesizing 2-chloro-6-fluoro-3'-nitro-1,1'-biphenyl, involving halogenation and nitration steps.

Applications:
Nitro-biphenyl derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their stability and reactivity. The nitro group facilitates further functionalization (e.g., reduction to amines), while halogens enhance lipophilicity and binding interactions.

Properties

Molecular Formula

C12H7ClFNO2

Molecular Weight

251.64 g/mol

IUPAC Name

1-chloro-3-fluoro-2-(3-nitrophenyl)benzene

InChI

InChI=1S/C12H7ClFNO2/c13-10-5-2-6-11(14)12(10)8-3-1-4-9(7-8)15(16)17/h1-7H

InChI Key

KXUTXEUWTOYNRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=CC=C2Cl)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects and Reactivity

The compound’s reactivity and electronic profile can be compared to structurally related biphenyl derivatives (Table 1):

Compound Name Substituents Key Properties/Effects
2-Chloro-6-fluoro-1,1'-biphenyl Cl (2), F (6) on first ring Reduced electron-withdrawing effect compared to nitro derivatives; higher lipophilicity
3'-Nitro-1,1'-biphenyl NO₂ (3') on second ring Strong electron-withdrawing nitro group enhances electrophilic substitution reactivity
2-Chloro-6-fluoro-3'-nitro-1,1'-biphenyl Cl (2), F (6), NO₂ (3') Synergistic electron-withdrawing effects; potential steric hindrance from ortho substituents

Key Observations :

  • The nitro group in 3'-nitro-1,1'-biphenyl increases polarity and reactivity toward reduction or nucleophilic attack compared to non-nitro analogues .
  • Ortho-substituted halogens (Cl, F) in 2-chloro-6-fluoro-3'-nitro-1,1'-biphenyl may induce steric hindrance, affecting molecular conformation and intermolecular interactions, as seen in crystal structures of related ortho-halogenated compounds .

Solubility and Physicochemical Properties

Solubility data for the target compound is unavailable in the provided evidence. However, methods from analogous studies (e.g., HPLC analysis of biphenyl derivatives after aqueous solubility testing at 25°C ) suggest that:

  • Nitro and halogen substituents likely reduce water solubility due to increased hydrophobicity.
  • Polar aprotic solvents (e.g., DCM, EtOAc) may enhance solubility, as observed in compound 9 (), which shares a fluorinated biphenyl backbone .

Crystallographic and Structural Insights

This suggests that similar halogen interactions may influence the target compound’s solid-state properties.

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